molecular formula C7H13NO2 B1662092 Ethyl trans-3-dimethylaminoacrylate CAS No. 924-99-2

Ethyl trans-3-dimethylaminoacrylate

Cat. No. B1662092
CAS RN: 924-99-2
M. Wt: 143.18 g/mol
InChI Key: MVUMJYQUKKUOHO-WAYWQWQTSA-N
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Patent
US05030747

Procedure details

13.1 g (0.29 mol) of dimethylamine were introduced into a suspension of 40 g (0.29 mol) of sodium ethyl formylacetate in 50 ml of toluene and 50 ml of ethanol. HCl gas was then introduced until the point of neutrality was reached and the mixture was stirred at 20° C. for 2 h. After filtering off the precipitate with suction, the mixture was worked up in a customary manner. Ethyl β-dimethylaminoacrylate was obtained in a yield of 91.6%.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethanol. HCl
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=O.[Na]>C1(C)C=CC=CC=1>[CH3:1][N:2]([CH3:3])[CH:4]=[CH:6][C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2,^1:11|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
CNC
Name
Quantity
40 g
Type
reactant
Smiles
C(=O)CC(=O)OCC.[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
ethanol. HCl
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then introduced until the point of neutrality
FILTRATION
Type
FILTRATION
Details
After filtering off the precipitate with suction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C=CC(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05030747

Procedure details

13.1 g (0.29 mol) of dimethylamine were introduced into a suspension of 40 g (0.29 mol) of sodium ethyl formylacetate in 50 ml of toluene and 50 ml of ethanol. HCl gas was then introduced until the point of neutrality was reached and the mixture was stirred at 20° C. for 2 h. After filtering off the precipitate with suction, the mixture was worked up in a customary manner. Ethyl β-dimethylaminoacrylate was obtained in a yield of 91.6%.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethanol. HCl
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=O.[Na]>C1(C)C=CC=CC=1>[CH3:1][N:2]([CH3:3])[CH:4]=[CH:6][C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2,^1:11|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
CNC
Name
Quantity
40 g
Type
reactant
Smiles
C(=O)CC(=O)OCC.[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
ethanol. HCl
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then introduced until the point of neutrality
FILTRATION
Type
FILTRATION
Details
After filtering off the precipitate with suction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C=CC(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.